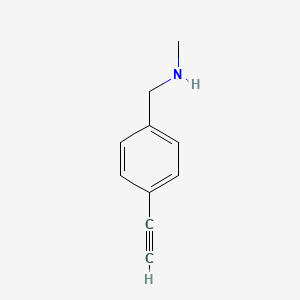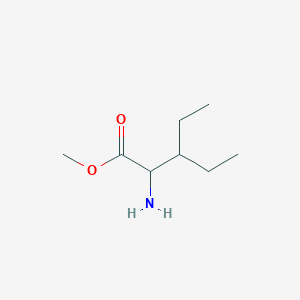![molecular formula C12H18N6O B11741260 3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11741260.png)
3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazolopyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Triazolopyridine Moiety: The pyrazole intermediate is then reacted with a suitable triazolopyridine precursor in the presence of a base, such as potassium carbonate, to form the desired triazolopyridine-pyrazole compound.
Methoxylation and Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols, or amines, under mild to moderate temperatures.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
The compound’s potential medicinal properties are of significant interest. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
相似化合物的比较
Similar Compounds
- **1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine
- **3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-ol
- **3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-thiol
Uniqueness
The uniqueness of 3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H18N6O |
|---|---|
分子量 |
262.31 g/mol |
IUPAC 名称 |
3-methoxy-1-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H18N6O/c1-8(18-7-9(13)12(16-18)19-2)11-15-14-10-5-3-4-6-17(10)11/h7-8H,3-6,13H2,1-2H3 |
InChI 键 |
HOZDFBKAOVEOQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NN=C2N1CCCC2)N3C=C(C(=N3)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741182.png)
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741189.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741202.png)

![7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11741226.png)

![2-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741240.png)

![1-Propyl-n-[(1-propyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-4-amine](/img/structure/B11741252.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741282.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11741283.png)
amine](/img/structure/B11741285.png)
![(3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741291.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741292.png)
